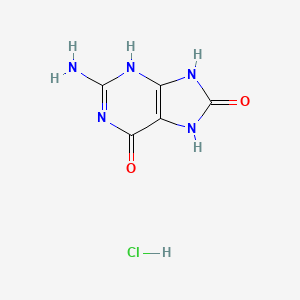
2-amino-7,9-dihydro-3H-purine-6,8-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-amino-7,9-dihydro-3H-purine-6,8-dione;hydrochloride” is known as 2-Amino-6,8-dihydroxypurine Hydrochloride. This compound is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,8-dihydroxypurine Hydrochloride typically involves the reaction of guanine with hydrochloric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
On an industrial scale, the production of 2-Amino-6,8-dihydroxypurine Hydrochloride involves the use of high-purity guanine and hydrochloric acid. The reaction is conducted in large reactors with precise temperature and pH control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,8-dihydroxypurine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different purine derivatives.
Reduction: It can be reduced to form dihydropurine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various purine derivatives, which can have different biological activities and applications.
Scientific Research Applications
2-Amino-6,8-dihydroxypurine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: It is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and diagnostic reagents.
Mechanism of Action
The mechanism of action of 2-Amino-6,8-dihydroxypurine Hydrochloride involves its interaction with nucleic acids. It can intercalate into DNA and RNA, affecting their structure and function. This interaction can inhibit the replication of nucleic acids, making it a potential therapeutic agent for diseases involving rapid cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Guanine: A naturally occurring purine base found in nucleic acids.
Adenine: Another purine base that is a component of DNA and RNA.
Hypoxanthine: An intermediate in the biosynthesis of purines.
Uniqueness
2-Amino-6,8-dihydroxypurine Hydrochloride is unique due to its specific hydroxylation pattern, which gives it distinct chemical and biological properties compared to other purine derivatives. This uniqueness makes it valuable in research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-7,9-dihydro-3H-purine-6,8-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O2.ClH/c6-4-8-2-1(3(11)10-4)7-5(12)9-2;/h(H5,6,7,8,9,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKRTEBHJIBRHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=NC1=O)N)NC(=O)N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=NC1=O)N)NC(=O)N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B8050282.png)


![2-(Carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-YL)-2-(pyrrolidin-3-yloxy)phenyl]thiophene-3-carboxamide](/img/structure/B8050297.png)
![N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B8050305.png)
![Cyclopentaneheptanoic acid,3-hydroxy-2-[(1E,4S)-4-hydroxy-4-(1-propylcyclobutyl)-1-butenyl]-5-oxo-,methyl ester, (1R,2R,3R)-](/img/structure/B8050312.png)
![(E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1'-bi(cyclohexane)]-3,6-dien-2-one](/img/structure/B8050329.png)
![[(3-Boronophenyl)methyl]triphenyl-phosphonium,monobromide](/img/structure/B8050330.png)






